

Performance of diethyl sulfoxide in Swern oxidation versus other sulfoxides

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Diethyl sulfoxide	
Cat. No.:	B1198403	Get Quote

Diethyl Sulfoxide in Swern Oxidation: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The Swern oxidation is a cornerstone of modern organic synthesis, enabling the mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. The classic protocol employs dimethyl sulfoxide (DMSO) as the stoichiometric oxidant in conjunction with an activating agent, typically oxalyl chloride, and a hindered base like triethylamine.[1][2][3] While highly effective, the use of DMSO is often associated with the production of the malodorous and volatile byproduct, dimethyl sulfide.[1][2][3] This has prompted interest in alternative sulfoxides, such as **diethyl sulfoxide** (DESO), to mitigate this issue and potentially offer other advantages.

This guide provides an objective comparison of the performance of **diethyl sulfoxide** versus other sulfoxides, primarily DMSO, in the Swern oxidation, supported by general principles and available data.

Performance Comparison of Sulfoxides in Swern Oxidation

While direct, side-by-side comparative studies detailing the performance of **diethyl sulfoxide** in the Swern oxidation are not extensively documented in the literature, a comparison can be

drawn based on the physicochemical properties of the sulfoxides and their corresponding sulfide byproducts.

Parameter	Diethyl Sulfoxide (DESO)	Dimethyl Sulfoxide (DMSO)	Other Sulfoxides (e.g., Dibutyl Sulfoxide)
Reaction Yield	Expected to be comparable to DMSO for many substrates, though optimization may be required.	High to quantitative yields are commonly reported for a wide range of substrates.[4]	Performance is substrate-dependent and may require significant optimization.
Reaction Time	Potentially similar to DMSO, but could be influenced by steric factors.	Typically rapid, with the initial activation of DMSO occurring at low temperatures (-78 °C).[2][5]	May vary significantly based on the steric bulk and electronic properties of the alkyl groups.
Byproduct Odor	Diethyl sulfide has a strong, unpleasant odor.	Dimethyl sulfide is notoriously malodorous.[1][2][3]	Higher-order dialkyl sulfides are generally less volatile and may have less pervasive odors.
Byproduct Boiling Point	Diethyl sulfide: ~92 °C	Dimethyl sulfide: 37 °C[1]	Generally increases with molecular weight (e.g., Dibutyl sulfide: ~188 °C).
Work-up/Purification	The higher boiling point of diethyl sulfide may simplify its removal from some reaction mixtures compared to the highly volatile dimethyl sulfide.	Removal of the volatile dimethyl sulfide can be challenging and requires efficient ventilation.[1]	Higher boiling point sulfides are less volatile, potentially simplifying their removal.
Cost and Availability	Generally available but may be more expensive than DMSO.	Inexpensive and widely available.	Availability and cost vary.

Experimental Protocols

The following are generalized experimental protocols for the Swern oxidation. Note that specific conditions should be optimized for each substrate.

General Swern Oxidation Protocol using Dimethyl Sulfoxide (DMSO)

This protocol is a standard procedure widely reported in the literature.[5]

Materials:

- Alcohol substrate
- Dimethyl sulfoxide (DMSO), anhydrous
- Oxalyl chloride
- Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
- Dichloromethane (CH2Cl2), anhydrous
- · Argon or Nitrogen atmosphere

Procedure:

- A solution of oxalyl chloride (1.5 2.0 equivalents) in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere.
- A solution of anhydrous DMSO (2.0 3.0 equivalents) in anhydrous dichloromethane is added dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for 10-15 minutes.
- A solution of the alcohol (1.0 equivalent) in anhydrous dichloromethane is then added dropwise, again maintaining the temperature at -78 °C. The reaction is stirred for 30-45 minutes.
- Triethylamine or DIPEA (5.0 equivalents) is added to the reaction mixture.

- The reaction is allowed to warm to room temperature.
- The reaction is quenched with water, and the aqueous layer is extracted with dichloromethane.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

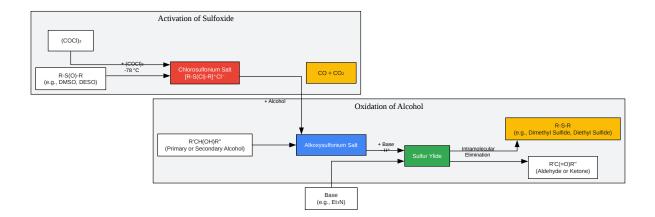
Hypothetical Swern-type Oxidation Protocol using Diethyl Sulfoxide (DESO)

Based on the principles of the Swern oxidation, a similar protocol would be employed for DESO, with potential adjustments to reaction times and temperatures requiring experimental optimization.

Materials:

- Alcohol substrate
- Diethyl sulfoxide (DESO), anhydrous
- Oxalyl chloride
- Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
- Dichloromethane (CH2Cl2), anhydrous
- Argon or Nitrogen atmosphere

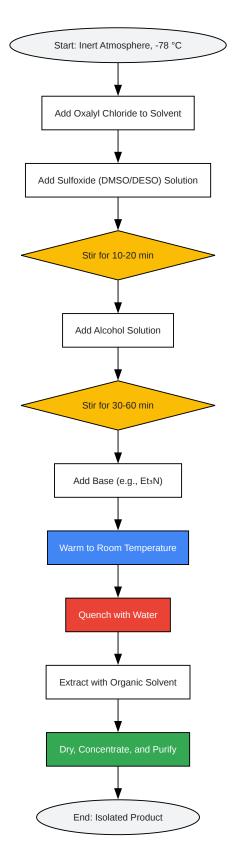
Procedure:


- A solution of oxalyl chloride (1.5 2.0 equivalents) in anhydrous dichloromethane is cooled to
 -78 °C under an inert atmosphere.
- A solution of anhydrous DESO (2.0 3.0 equivalents) in anhydrous dichloromethane is added dropwise to the oxalyl chloride solution at -78 °C and stirred for 15-20 minutes.

- A solution of the alcohol (1.0 equivalent) in anhydrous dichloromethane is added dropwise at -78 °C and stirred for 45-60 minutes.
- Triethylamine or DIPEA (5.0 equivalents) is added, and the reaction is allowed to warm to room temperature.
- Work-up follows the same procedure as the DMSO-based protocol. The higher boiling point
 of the diethyl sulfide byproduct should be considered during solvent removal.

Reaction Mechanism and Workflow

The Swern oxidation proceeds through a series of well-defined intermediates. The general mechanism is applicable to various sulfoxides.



Click to download full resolution via product page

Caption: General mechanism of the Swern oxidation.

The experimental workflow for a typical Swern oxidation is outlined below.

Click to download full resolution via product page

Caption: Experimental workflow for a Swern oxidation.

Conclusion

The Swern oxidation remains a powerful tool for the synthesis of aldehydes and ketones. While DMSO is the most commonly used sulfoxide, DESO presents a viable, albeit less documented, alternative. The primary advantage of using DESO lies in the higher boiling point of its diethyl sulfide byproduct, which may facilitate its removal during work-up. However, the performance of DESO in terms of reaction yield and time would require empirical validation for specific substrates. For routine oxidations where the odor and volatility of dimethyl sulfide can be managed, DMSO remains the more economical and well-established choice. The selection of the sulfoxide should therefore be based on a careful consideration of the specific requirements of the synthesis, including scale, substrate sensitivity, and purification strategy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Swern oxidation Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. researchgate.net [researchgate.net]
- 5. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- To cite this document: BenchChem. [Performance of diethyl sulfoxide in Swern oxidation versus other sulfoxides]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1198403#performance-of-diethyl-sulfoxide-in-swern-oxidation-versus-other-sulfoxides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com